molecular formula C11H18O2 B1175413 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate CAS No. 17916-91-5

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate

Cat. No.: B1175413
CAS No.: 17916-91-5
M. Wt: 182.26 g/mol
InChI Key: MUAYHOYVOVZJFF-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate is an organic compound with a pleasant fruity aroma. It is commonly used in the fragrance industry as a component in perfumes and flavorings. The compound is also known for its applications in organic synthesis as an intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate typically involves the esterification of 3-Cyclohexene-1-methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction conditions generally include heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the compound can be synthesized through a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of efficient catalysts to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    α-Terpinyl acetate: Similar in structure but with different functional groups.

    α-Terpineol: Shares the cyclohexene ring but differs in the functional groups attached.

    3-Cyclohexene-1-methanol: The parent alcohol without the acetate group

Uniqueness

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and applications in the fragrance industry further distinguish it from other similar compounds.

Properties

CAS No.

17916-91-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(4-methylcyclohex-3-en-1-yl)ethyl acetate

InChI

InChI=1S/C11H18O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4,9,11H,5-7H2,1-3H3

InChI Key

MUAYHOYVOVZJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)OC(=O)C

Origin of Product

United States

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